Eu(TTA)3phen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H20EuF9N2O6S3 |

|---|---|

Molecular Weight |

995.7 g/mol |

IUPAC Name |

europium(3+);1,10-phenanthroline;(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate |

InChI |

InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,12H;/q;;;;+3/p-3/b;3*5-4-; |

InChI Key |

GMFTYFSOONOZOH-MCTJRNESSA-K |

Isomeric SMILES |

C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].[Eu+3] |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure of Tris(thenoyltrifluoroacetonato)(1,10-phenanthroline)europium(III) [Eu(TTA)3phen]

This technical guide provides a comprehensive overview of the molecular structure of Tris(thenoyltrifluoroacetonato)(1,10-phenanthroline)europium(III), commonly abbreviated as this compound. This complex is of significant interest due to its strong photoluminescent properties, making it a valuable material in various applications, including bioimaging, sensors, and organic light-emitting diodes (OLEDs).

Chemical Identity

-

Systematic Name: (1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(III)

-

Common Synonym: this compound

-

CAS Number: 17904-86-8

-

Molecular Formula: C₃₆H₂₀EuF₉N₂O₆S₃

Molecular Structure and Coordination Geometry

The central europium(III) ion in this compound is coordinated by three bidentate thenoyltrifluoroacetonate (TTA) ligands and one bidentate 1,10-phenanthroline (B135089) (phen) ligand. This results in a coordination number of eight for the europium ion.

The coordination geometry of the Eu³⁺ ion is best described as a distorted square antiprism .[1] The three TTA ligands each chelate to the europium ion through the two oxygen atoms of the β-diketonate moiety. The 1,10-phenanthroline ligand coordinates through its two nitrogen atoms. This coordination environment shields the Eu³⁺ ion from non-radiative de-excitation pathways, contributing to its intense luminescence.

Crystallographic Data

Single-crystal X-ray diffraction studies have revealed the precise solid-state structure of this compound. The complex crystallizes in the triclinic space group P1.[1]

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 1.3241(2) nm |

| b | 1.5278(4) nm |

| c | 0.9755(3) nm |

| α | 92.49(2)° |

| β | 102.57(2)° |

| γ | 91.62(2)° |

| Volume | 1.9268(8) nm³ |

| Z | 2 |

| Calculated Density (Dx) | 1.720 g/cm³ |

Table 1: Summary of Crystallographic Data for this compound.[1]

Key Bond Lengths

While a comprehensive list of all bond lengths is extensive, some key average distances provide insight into the coordination environment:

| Bond | Average Length (Å) |

| Eu–O (TTA) | ~2.37 - 2.40 |

| Eu–N (phen) | ~2.59 - 2.69 |

Note: These are approximate ranges compiled from typical values for similar europium complexes.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and straightforward procedure is outlined below.[2][3]

Materials:

-

Europium(III) chloride (EuCl₃) or Europium(III) nitrate (B79036) (Eu(NO₃)₃·nH₂O)

-

1,10-Phenanthroline (phen)

-

Potassium hydroxide (B78521) (KOH) or another suitable base

-

Distilled water

Procedure:

-

Dissolve stoichiometric amounts of 2-thenoyltrifluoroacetone (3 equivalents) and 1,10-phenanthroline (1 equivalent) in ethanol.

-

In a separate vessel, dissolve a stoichiometric amount of a europium(III) salt (1 equivalent) in ethanol or a mixture of ethanol and water.

-

Slowly add the ethanolic solution of the europium salt to the ligand solution with continuous stirring.

-

Adjust the pH of the reaction mixture to approximately 6-7 by the dropwise addition of a base (e.g., KOH solution) to facilitate the deprotonation of HTTA and its coordination to the Eu³⁺ ion.

-

A pale-colored precipitate of this compound will form.

-

The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 60°C) for a period of 1-2 hours to ensure complete reaction.[2]

-

The precipitate is then collected by filtration, washed with distilled water and a small amount of cold ethanol to remove any unreacted starting materials, and dried under vacuum.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic vibrational bands. The C=O stretching frequency of the TTA ligand shifts to a lower wavenumber (around 1600-1625 cm⁻¹) upon coordination to the Eu³⁺ ion, indicating the formation of the complex.[3][4]

-

UV-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., DMSO, ethanol) exhibits strong absorption bands in the UV region.[3] These are primarily due to the π-π* transitions of the TTA and phenanthroline ligands. A strong absorption band is typically observed around 340-350 nm, which is characteristic of the TTA ligand and is responsible for sensitizing the europium ion's luminescence.[3]

-

Photoluminescence (PL) Spectroscopy: Upon excitation into the ligand absorption bands (e.g., around 340-390 nm), the complex exhibits the characteristic sharp emission lines of the Eu³⁺ ion.[3][5] The most intense emission is typically the ⁵D₀ → ⁷F₂ transition, which is observed at approximately 612-614 nm and is responsible for the bright red color of the emission.[3] Other weaker emission bands corresponding to ⁵D₀ → ⁷F₀, ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₃, and ⁵D₀ → ⁷F₄ transitions can also be observed.[5]

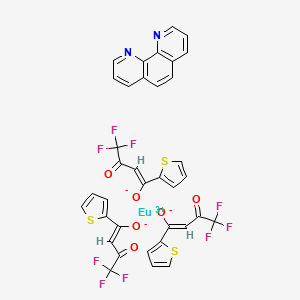

Visualization of the Molecular Structure

The following diagram, generated using the DOT language, illustrates the coordination of the TTA and phenanthroline ligands to the central europium ion.

Coordination scheme of this compound.

This guide provides a foundational understanding of the structure of this compound, essential for researchers and professionals working with this and related lanthanide complexes. The detailed structural information and experimental protocols serve as a valuable resource for further investigation and application development.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrbat.in [ijrbat.in]

- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Highly Selective Optical Sensor Eu (TTA)3 Phen Embedded in Poly Methylmethacrylate for Assessment of Total Prostate Specific Antigen Tumor Marker in Male Serum Suffering Prostate Diseases [frontiersin.org]

synthesis procedure for Eu(TTA)3phen complex

An In-depth Technical Guide to the Synthesis of the Eu(TTA)₃phen Complex

Introduction

The tris(thenoyltrifluoroacetonato)europium(III) (Eu(TTA)₃) complex, when coordinated with a neutral ligand such as 1,10-phenanthroline (B135089) (phen), forms the highly luminescent and stable chelate, Eu(TTA)₃phen. This complex is of significant interest to researchers in materials science, chemistry, and drug development. Its properties, including a large Stokes shift, long luminescence lifetime, and sharp, intense red emission peak, make it a prime candidate for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, biosensors, and anti-counterfeiting technologies.[1][2]

The synthesis mechanism relies on the "antenna effect," where the organic ligands (TTA and phen) absorb ultraviolet (UV) light and efficiently transfer the excitation energy to the central Eu³⁺ ion.[2] This intramolecular energy transfer overcomes the ion's inherently low absorption coefficient, resulting in strong, characteristic red luminescence corresponding to the ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ion.[3][4] This guide provides a detailed overview of the synthesis procedure, quantitative data from various methodologies, and a visual workflow for its preparation.

Synthesis Overview

The preparation of Eu(TTA)₃phen is typically achieved through a precipitation reaction in a suitable solvent, commonly ethanol (B145695) or methanol. The general procedure involves the reaction of a europium(III) salt with three equivalents of 2-thenoyltrifluoroacetone (B1682245) (TTA) and one equivalent of 1,10-phenanthroline (phen). A base is often added to facilitate the deprotonation of the β-diketone (TTA), enabling its coordination to the Eu³⁺ ion. The resulting complex is poorly soluble in the reaction medium and precipitates out of the solution, allowing for easy collection by filtration.

Experimental Protocols

Several variations of the synthesis exist, primarily differing in the choice of europium salt, solvent, and reaction conditions. Below is a generalized, representative protocol derived from common laboratory practices.[1][3][5]

Materials and Reagents:

-

Europium(III) salt (e.g., Europium(III) chloride hexahydrate, EuCl₃·6H₂O; Europium(III) nitrate, Eu(NO₃)₃)

-

2-Thenoyltrifluoroacetone (TTA)

-

1,10-Phenanthroline (phen)

-

Ethanol (or Methanol)

-

Deionized Water

-

Base (e.g., Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH))

Protocol:

-

Ligand Solution Preparation: In a flask, dissolve three molar equivalents of 2-thenoyltrifluoroacetone (TTA) and one molar equivalent of 1,10-phenanthroline (phen) in ethanol with stirring.

-

Base Addition: Slowly add a dilute aqueous or ethanolic solution of a base (e.g., 1 M NaOH) to the ligand solution to deprotonate the TTA. The pH is typically adjusted to a neutral or slightly basic range (pH 6.5-7.0).[1]

-

Europium(III) Salt Solution Preparation: In a separate beaker, dissolve one molar equivalent of a europium(III) salt in a minimal amount of deionized water or ethanol.

-

Reaction: Add the europium(III) salt solution dropwise to the stirring ligand solution.

-

Precipitation and Complex Formation: Upon addition of the Eu³⁺ solution, a pale-colored precipitate of Eu(TTA)₃phen will begin to form. Heat the entire mixture to approximately 60°C and maintain stirring for at least one hour to ensure the reaction goes to completion.[3]

-

Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid several times with deionized water, followed by washing with cold ethanol to remove any unreacted starting materials and impurities.[1][3]

-

Drying: Dry the final product in an oven, typically at 60-80°C for several hours, to yield a pale yellow or off-white powder.[1][3]

Quantitative Data Presentation

The following table summarizes quantitative data from various reported synthesis procedures for Eu(TTA)₃phen, allowing for easy comparison of methodologies and outcomes.

| Reference | Europium Salt | Molar Ratio (Eu:TTA:phen) | Solvent(s) | Reaction Conditions | Yield (%) | Excitation λₘₐₓ (nm) | Emission λₘₐₓ (nm) |

| [3] | EuCl₃ | 1:3.4:1 | Ethanol, Water | 60°C, 1 hr | Not specified | 385 | 612 |

| [4][6] | Eu₂O₃ (converted to nitrate) | 1:2.3:2 | Ethanol, Water | Room Temp, 2-3 days | 73.3 | 306, 390 | 611, 612 |

| [1][7] | Eu(NO₃)₃ | 1:3:1 | Ethanol | Room Temp, 12 hr | Not specified | Not specified | 615 |

| [8] | EuCl₃ | 1:3:1 | Methanol | Not specified, < 1 hr | ~80 | Not specified | Not specified |

| [9] | Eu(CH₃COO)₃ | 1:3:1 | Ethanol | Reflux, 1 hr | ~88 | Not specified | Not specified |

| [10] | Not specified | Not specified | Chloroform (for film) | Not specified | Not specified | 395 | 614 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the Eu(TTA)₃phen complex.

Caption: Workflow diagram for the synthesis of the Eu(TTA)₃phen complex.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. ijrbat.in [ijrbat.in]

- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. Luminescent 1,10-Phenanthroline β-Diketonate Europium Complexes with Large Second-Order Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Highly Selective Optical Sensor Eu (TTA)3 Phen Embedded in Poly Methylmethacrylate for Assessment of Total Prostate Specific Antigen Tumor Marker in Male Serum Suffering Prostate Diseases [frontiersin.org]

photophysical properties of Eu(TTA)3phen

An In-depth Technical Guide to the Photophysical Properties of Tris(thenoyltrifluoroacetonato)europium(III) (Eu(TTA)3phen)

Introduction

Tris(thenoyltrifluoroacetonato)(1,10-phenanthroline)europium(III), commonly abbreviated as this compound, is a coordination complex renowned for its intense and sharp red luminescence. As a member of the lanthanide β-diketonate family, it has been the subject of extensive research for applications in organic light-emitting diodes (OLEDs), bioimaging, sensors, and security inks.[1] The strong luminescence of this compound is not due to direct excitation of the central europium(III) ion, which is inefficient, but rather through a ligand-sensitized process known as the "antenna effect".[2][3][4] In this mechanism, the organic ligands—thenoyltrifluoroacetone (TTA) and 1,10-phenanthroline (B135089) (phen)—absorb ultraviolet (UV) light and efficiently transfer the energy to the Eu(III) ion, which then emits its characteristic line-like spectrum.[5][6]

This guide provides a comprehensive overview of the core , details the experimental protocols for their characterization, and explains the underlying luminescence mechanism.

Synthesis and Structure

This compound is typically synthesized via a solution-based method. In a common procedure, a europium(III) salt, such as EuCl₃·6H₂O or Eu(NO₃)₃, is reacted with stoichiometric amounts of the two ligands, 2-thenoyltrifluoroacetone (B1682245) (TTA) and 1,10-phenanthroline (phen), in a solvent like ethanol.[6][7] The pH is often adjusted to facilitate the formation of the complex. The resulting product is a pale yellow or white solid.[7] The central Eu(III) ion is coordinated by three bidentate TTA ligands and one bidentate phenanthroline ligand, resulting in an eight-coordinate complex.

Photophysical Properties

The key photophysical characteristics of this compound are its absorption of UV light, followed by the emission of sharp, discrete bands in the red region of the visible spectrum. These properties can vary depending on the complex's environment, such as the solvent or solid-state matrix.

Absorption and Emission Spectra

This compound exhibits a broad and intense absorption band in the UV region, primarily attributed to the π-π* transitions of the TTA ligand.[7][8] The absorption maximum (λ_max) is typically observed between 340 and 370 nm.[8] Upon excitation into this ligand-centered band, the complex displays the characteristic emission spectrum of the Eu(III) ion, which arises from 4f-4f electronic transitions.[7][9]

The emission spectrum is dominated by the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the intense red color.[7][10] Weaker emission bands corresponding to other ⁵D₀ → ⁷Fₙ transitions are also observed.

Data Presentation

The quantitative photophysical data for this compound are summarized in the tables below.

Table 1: Absorption and Emission Spectral Data

| Property | Wavelength (nm) | Transition | Environment | Reference(s) |

| Absorption (λ_abs) | ~310 - 350 | Ligand π-π* | DMSO / Ethanol | [7][8] |

| ~370 | Ligand-centered | PMMA Matrix | [8] | |

| Excitation (λ_ex) | 306, 390 | Monitored at 612 nm | Solid State | [7] |

| 380 | Monitored at 617 nm | Solid State | [10] | |

| Emission (λ_em) | ~579 | ⁵D₀ → ⁷F₀ | Solid State | [7] |

| ~594 | ⁵D₀ → ⁷F₁ | Solid State | [10] | |

| ~612 - 617 | ⁵D₀ → ⁷F₂ (Strongest) | Various | [7][10][11] | |

| ~656 | ⁵D₀ → ⁷F₃ | Solid State | [10] | |

| ~710 | ⁵D₀ → ⁷F₄ | Solid State | [7] |

Table 2: Luminescence Quantum Yield and Lifetime Data

| Property | Value | Conditions / Solvent | Reference(s) |

| Quantum Yield (Φ) | 69% | Not specified | [12] |

| 67.4% | SiO₂ composite | [10] | |

| 84.3% | Mesoporous SiO₂ composite | [10] | |

| 23% | PMMA matrix | [13] | |

| Lifetime (τ) | 771 µs | Pure complex (solid) | [14] |

| 275 µs | Dichloromethane (DCM) | [13] | |

| 574 µs | Acetonitrile (ACN) | [13] | |

| 1063 µs | Polyamide fiber (10%) | [14] |

Luminescence Mechanism: The Antenna Effect

The efficient luminescence of this compound is governed by the antenna effect, a multi-step intramolecular energy transfer process.[2][5][15] This mechanism circumvents the low absorption cross-section of the Eu(III) ion.[4][16]

The process can be broken down into the following key steps:

-

Ligand Excitation: The organic ligands (primarily TTA) absorb incident UV photons, promoting them from the ground singlet state (S₀) to an excited singlet state (S₁).[15]

-

Intersystem Crossing (ISC): The excited ligand undergoes a rapid and efficient non-radiative transition from the singlet state (S₁) to a lower-energy triplet state (T₁).[15][16] The presence of the heavy Eu(III) ion facilitates this spin-forbidden process.

-

Ligand-to-Metal Energy Transfer (ET): The energy from the ligand's triplet state is transferred to the central Eu(III) ion, populating its excited ⁵Dₙ levels (e.g., ⁵D₂, ⁵D₁).[16] This step is typically mediated by the Dexter exchange mechanism, which requires wavefunction overlap between the ligand and the metal ion.[17][18]

-

Intra-metal Relaxation: The excited Eu(III) ion rapidly relaxes non-radiatively from higher energy levels to the lowest excited emitting state, ⁵D₀.[16]

-

Luminescence: The final step is a radiative transition from the ⁵D₀ state to the various ⁷Fₙ ground state levels (J = 0, 1, 2, 3, 4), resulting in the characteristic sharp, red emission lines.[7][10]

Experimental Protocols

Accurate characterization of the requires standardized experimental procedures.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption spectrum and molar extinction coefficient (ε).

-

Methodology:

-

Prepare a series of dilute solutions of this compound in a suitable UV-transparent solvent (e.g., DMSO, ethanol, acetonitrile).

-

Use a dual-beam UV-Vis spectrophotometer, with the pure solvent in the reference cuvette.

-

Record the absorbance spectra over a range of ~200-500 nm.[7]

-

Ensure the maximum absorbance is below 1.0 to maintain linearity according to the Beer-Lambert law.

-

The molar extinction coefficient (ε) can be calculated from a plot of absorbance versus concentration at the wavelength of maximum absorption (λ_max).

-

Photoluminescence (PL) Spectroscopy

-

Objective: To determine the excitation and emission spectra.

-

Methodology:

-

Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube (PMT) detector.

-

Emission Spectrum: Excite the sample at a wavelength near its absorption maximum (e.g., 350 nm). Scan the emission monochromator to record the luminescence intensity, typically from ~550 nm to 750 nm, to capture all Eu(III) transitions.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of the most intense emission peak (e.g., ~612 nm). Scan the excitation monochromator over the UV-Vis range (e.g., 250-500 nm) to identify the wavelengths that most efficiently produce luminescence.[11]

-

Luminescence Quantum Yield (Φ) Determination

-

Objective: To measure the efficiency of the conversion of absorbed photons to emitted photons.

-

Methodology (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs in a similar spectral region to this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54, or [Ru(bpy)₃]Cl₂, Φ = 0.028 in water).[19][20]

-

Prepare dilute solutions of both the this compound sample and the standard, ensuring the absorbance at the excitation wavelength is low (< 0.1) for both to prevent inner-filter effects.[21]

-

Measure the UV-Vis absorbance spectrum and the photoluminescence emission spectrum for both the sample and the standard under identical instrumental conditions (e.g., excitation wavelength, slit widths).

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Luminescence Lifetime (τ) Measurement

-

Objective: To determine the decay rate of the excited state.

-

Methodology (Time-Resolved Photoluminescence):

-

Use a time-resolved spectrometer with a pulsed excitation source (e.g., a nitrogen laser, pulsed LED, or xenon flash lamp).[22]

-

Excite the sample at a wavelength within its absorption band.

-

Measure the luminescence intensity decay as a function of time after the excitation pulse, monitoring at the peak emission wavelength (~612 nm).

-

The resulting decay curve is fitted to an exponential function (often a single exponential for Eu(III) complexes in a homogeneous environment) to extract the lifetime (τ), which is the time it takes for the intensity to decrease to 1/e of its initial value.[14][19]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. osti.gov [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Highly luminescent mixed-ligand bimetallic lanthanoid( iii ) complexes for photovoltaic applications - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT04248C [pubs.rsc.org]

- 13. cris.unibo.it [cris.unibo.it]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Design of Luminescent Complexes of Eu(III): What Can We Learn from the Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Full Picture of Energy Transfer in a Trivalent Europium Complex with Bidentate β-Diketonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 17. osti.gov [osti.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. A High-Throughput Method To Measure Relative Quantum Yield of Lanthanide Complexes for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Time-resolved microscopy for imaging lanthanide luminescence in living cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Luminescence Mechanism of Tris(thenoyltrifluoroacetonato)europium(III) phenanthroline

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tris(thenoyltrifluoroacetonato)europium(III) phenanthroline complex, commonly denoted as Eu(TTA)₃phen, is a renowned luminescent material prized for its intense and sharp red emission. This characteristic makes it highly valuable in applications ranging from organic light-emitting diodes (OLEDs) to biomedical assays and sensors.[1][2] This guide provides a comprehensive exploration of the core luminescence mechanism of Eu(TTA)₃phen, details its key photophysical properties, and outlines standardized experimental protocols for its synthesis and characterization.

Core Luminescence Mechanism: The Antenna Effect

The strong luminescence of Eu(TTA)₃phen is not a result of direct excitation of the Eu³⁺ ion, which has a very low absorption coefficient.[3] Instead, it relies on an efficient intramolecular energy transfer process known as the "antenna effect".[2][4] In this mechanism, the organic ligands act as antennae, absorbing excitation energy and channeling it to the central europium ion, which then emits its characteristic light.

The process can be broken down into four key steps:

-

Ligand Excitation: The process begins with the absorption of ultraviolet (UV) light by the π-conjugated system of the primary antenna ligand, 2-thenoyltrifluoroacetone (B1682245) (TTA).[5] This excites the ligand from its singlet ground state (S₀) to a singlet excited state (S₁).

-

Intersystem Crossing (ISC): The excited ligand then undergoes a rapid and efficient non-radiative transition from the singlet excited state (S₁) to a lower-energy triplet excited state (T₁). This process, known as intersystem crossing, is a crucial step for effective energy transfer to the lanthanide ion.[3]

-

Intramolecular Energy Transfer: The energy from the ligand's triplet state (T₁) is transferred to the Eu³⁺ ion. This transfer populates the emissive ⁵D₀ excited state of the europium ion.[5] For this transfer to be efficient, the energy level of the ligand's triplet state must be appropriately positioned slightly above the accepting energy level of the Eu³⁺ ion.[6] The Dexter electron exchange mechanism is considered the dominant pathway for this energy transfer step.[7]

-

Europium(III) Emission: The excited Eu³⁺ ion relaxes from the ⁵D₀ state to various levels of the ⁷F ground state manifold (⁷F₀, ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄), resulting in the characteristic sharp, narrow-band emission peaks.[5][8] The most intense of these transitions is the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the brilliant red color of the complex's emission, typically observed around 612-614 nm.[2][9]

The 1,10-phenanthroline (B135089) (phen) ligand serves as an ancillary ligand. It enhances luminescence by replacing water molecules that would otherwise coordinate to the Eu³⁺ ion, thereby reducing the non-radiative deactivation of the excited state caused by high-frequency O-H vibrations.[1]

Figure 1. Energy transfer mechanism (Antenna Effect) in Eu(TTA)₃phen.

Photophysical Properties

The photophysical characteristics of Eu(TTA)₃phen are crucial for its application. These properties can be influenced by the complex's environment, such as the solvent or solid-state matrix. A summary of key quantitative data is presented below.

| Photophysical Parameter | Value | Conditions | Reference(s) |

| Absorption Maximum (λ_abs) | ~345 nm | Dichloromethane | [1] |

| 280 nm, 395 nm | PMMA thin film | [8] | |

| Excitation Maximum (λ_ex) | 306 nm, 390 nm | Solid State | [5] |

| 332 nm | Functionalized Fiberglass | [10] | |

| Emission Maximum (λ_em) | 611-612 nm (⁵D₀ → ⁷F₂) | Solid State | [5][9] |

| 579 nm (⁵D₀ → ⁷F₀) | Solid State | [5] | |

| 590 nm (⁵D₀ → ⁷F₁) | PMMA thin film | [8] | |

| 650 nm (⁵D₀ → ⁷F₃) | PMMA thin film | [8] | |

| 696-710 nm (⁵D₀ → ⁷F₄) | Solid State, PMMA | [5][8] | |

| Luminescence Lifetime (τ) | 574 µs | Acetonitrile (ACN) | [1] |

| 303 µs | PMMA matrix | [1] | |

| Quantum Yield (Φ) | 55.7 % | Acetonitrile (ACN) | [1] |

| 23 % | PMMA matrix | [1] |

Experimental Protocols

Synthesis of Eu(TTA)₃phen

A generalized protocol for the synthesis of Eu(TTA)₃phen is adapted from established literature methods.[4][9]

Materials:

-

Europium(III) nitrate (B79036) hexahydrate (Eu(NO₃)₃·6H₂O) or Europium(III) chloride (EuCl₃)

-

2-Thenoyltrifluoroacetone (TTA)

-

1,10-Phenanthroline (phen)

-

Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution (e.g., 0.1 M) for pH adjustment

-

Deionized water

Procedure:

-

Ligand Solution Preparation: Dissolve stoichiometric amounts of TTA (3 equivalents) and phen (1 equivalent) in ethanol with stirring.

-

pH Adjustment: Slowly add NaOH or NH₄OH solution dropwise to the ligand solution to deprotonate the TTA, bringing the pH to approximately 6.5-7.0. Continue stirring for about 1 hour.[4]

-

Europium Solution Preparation: In a separate vessel, dissolve Eu(NO₃)₃·6H₂O (1 equivalent) in a minimal amount of ethanol or a water-ethanol mixture.[9]

-

Reaction: Slowly add the europium salt solution to the stirred ligand solution. A precipitate should form.

-

Reaction Completion: Maintain the mixture under stirring at room temperature for several hours (e.g., 12 hours) to ensure complete reaction.[4]

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the product sequentially with deionized water and ethanol to remove unreacted starting materials.

-

Drying: Dry the final product, Eu(TTA)₃phen, in a vacuum oven at a moderate temperature (e.g., 60°C) overnight.[4]

Figure 2. General experimental workflow for the synthesis of Eu(TTA)₃phen.

Photophysical Characterization

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer/Spectrofluorometer

-

Time-Resolved Photoluminescence Spectrometer with a pulsed excitation source (e.g., Xenon flash lamp or laser).[11][12]

Procedure:

-

Sample Preparation: Prepare solutions of the synthesized Eu(TTA)₃phen complex in a suitable solvent (e.g., dichloromethane, acetonitrile) or prepare thin films by dispersing the complex in a polymer matrix like PMMA.[1][8]

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of the sample over a range of 200-800 nm using a spectrophotometer.[8]

-

Use a matched cuvette containing the pure solvent as a blank reference.

-

The resulting spectrum will identify the π-π* transitions of the TTA and phenanthroline ligands.

-

-

Photoluminescence (PL) Spectroscopy:

-

Excitation Spectrum: Set the emission monochromator to the wavelength of the most intense emission peak (e.g., ~612 nm) and scan the excitation wavelength. This will reveal the wavelengths most efficient at sensitizing the Eu³⁺ emission.

-

Emission Spectrum: Excite the sample at a wavelength corresponding to a ligand absorption maximum (e.g., ~340 nm or ~395 nm).[8] Scan the emission monochromator to record the characteristic ⁵D₀ → ⁷Fⱼ transitions of Eu³⁺.

-

-

Luminescence Lifetime Measurement:

-

Excite the sample with a short pulse of light at a ligand absorption band (e.g., 380 nm).[11]

-

Measure the decay of the luminescence intensity at the peak of the ⁵D₀ → ⁷F₂ emission (~612 nm) over time.

-

Fit the decay curve to an exponential function to determine the luminescence lifetime (τ). A time-gate may be used to eliminate interference from short-lived background fluorescence.[11][13]

-

-

Quantum Yield (Φ) Measurement:

-

The absolute quantum yield can be determined using an integrating sphere.[14]

-

First, measure the spectrum of the excitation source by scattering it off a blank sample in the sphere.

-

Second, measure the spectrum of the sample in the sphere, which will include the unabsorbed excitation light and the sample's emission.

-

The quantum yield is calculated as the ratio of the number of photons emitted to the number of photons absorbed.[14] Relative methods, using a known standard, can also be employed.[15]

-

Figure 3. Workflow for the photophysical characterization of Eu(TTA)₃phen.

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. researchgate.net [researchgate.net]

- 3. Full Picture of Energy Transfer in a Trivalent Europium Complex with Bidentate β-Diketonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 6. Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Highly Selective Optical Sensor Eu (TTA)3 Phen Embedded in Poly Methylmethacrylate for Assessment of Total Prostate Specific Antigen Tumor Marker in Male Serum Suffering Prostate Diseases [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and fluorescence properties of europium complex functionalized fiberglass paper - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05143B [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Time-resolved microscopy for imaging lanthanide luminescence in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lanthanide-based time-resolved luminescence immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. edinst.com [edinst.com]

- 15. A High-Throughput Method To Measure Relative Quantum Yield of Lanthanide Complexes for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Coordination Sphere: An In-depth Technical Guide to the Bonding and Characteristics of Eu(TTA)3phen

for Researchers, Scientists, and Drug Development Professionals

Abstract

The europium complex tris(thenoyltrifluoroacetonato)europium(III) with 1,10-phenanthroline (B135089), commonly known as Eu(TTA)3phen, is a luminescent coordination compound renowned for its intense and sharp red emission. This guide provides a comprehensive technical overview of the coordination and bonding characteristics of this compound, detailing its molecular structure, the nature of the coordinate bonds, and the pivotal "antenna effect" that governs its photophysical properties. Experimental protocols for its synthesis and characterization are provided, alongside a quantitative analysis of its structural and spectroscopic data. This document is intended to serve as a valuable resource for researchers in materials science, coordination chemistry, and drug development exploring the applications of lanthanide complexes.

Introduction

Lanthanide complexes, particularly those of europium(III), have garnered significant interest due to their unique photoluminescent properties, including large Stokes shifts, long luminescence lifetimes, and narrow emission bands.[1] this compound stands out as a prototypical example, where the organic ligands play a crucial role in sensitizing the europium ion's emission. Understanding the intricate details of its coordination environment and the dynamics of energy transfer is paramount for the rational design of novel luminescent materials for applications ranging from bio-imaging and sensors to organic light-emitting diodes (OLEDs).

Molecular Structure and Coordination Environment

The central europium(III) ion in this compound is coordinated by three bidentate thenoyltrifluoroacetonate (TTA) ligands and one bidentate 1,10-phenanthroline (phen) ligand.[1][2] This results in a coordination number of eight for the Eu3+ ion. The coordination geometry is best described as a distorted square antiprism.[1]

The three TTA ligands each coordinate to the europium ion through two oxygen atoms of the β-diketonate moiety.[2] The 1,10-phenanthroline ligand coordinates through its two nitrogen atoms.[2] The crystal structure of this compound has been determined by X-ray diffraction, revealing a triclinic crystal system with the space group P-1.[1]

dot graph Eu_TTA_3phen_Structure { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Central Eu ion Eu [label="Eu³⁺", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// TTA Ligands (Oxygen atoms) O1 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,1.5!"]; O2 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,-1.5!"]; O3 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,1.5!"]; O4 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,-1.5!"]; O5 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-0.5,2.5!"]; O6 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0.5,2.5!"];

// Phenanthroline Ligand (Nitrogen atoms) N1 [label="N", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,0!"]; N2 [label="N", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.5,0!"];

// Bonds from Eu to ligands Eu -- O1 [color="#5F6368"]; Eu -- O2 [color="#5F6368"]; Eu -- O3 [color="#5F6368"]; Eu -- O4 [color="#5F6368"]; Eu -- O5 [color="#5F6368"]; Eu -- O6 [color="#5F6368"]; Eu -- N1 [color="#5F6368"]; Eu -- N2 [color="#5F6368"];

// Representing the chelation of ligands (simplified) edge [style=dashed, color="#202124"]; O1 -- O2; O3 -- O4; O5 -- O6; N1 -- N2;

// Ligand labels TTA1 [shape=plaintext, label="TTA", pos="-2,-0.5!"]; TTA2 [shape=plaintext, label="TTA", pos="2,-0.5!"]; TTA3 [shape=plaintext, label="TTA", pos="0,3!"]; phen [shape=plaintext, label="phen", pos="0,-2.5!"]; } Caption: Coordination of Eu³⁺ in this compound.

Quantitative Structural Data

The precise arrangement of the ligands around the central europium ion is defined by the bond lengths and angles determined from single-crystal X-ray diffraction data.

| Bond | Average Length (Å) |

| Eu-O (from TTA) | 2.39 Å |

| Eu-N (from phen) | 2.594 Å |

| C=O (in TTA) | 1.26 Å |

| C-C (in TTA chelate ring) | 1.38 - 1.39 Å |

Table 1: Selected Average Bond Lengths in this compound.[1]

| Angle | Average Value (°) |

| O-Eu-O (TTA bite angle) | ~72° |

| N-Eu-N (phen bite angle) | ~65° |

Table 2: Selected Average Bond Angles in this compound.[3][4]

The Eu-O bond lengths are typical for europium β-diketonate complexes. The C=O and C-C bond lengths within the TTA chelate ring suggest delocalization of the π-electrons, which is crucial for the energy absorption and transfer process.[1]

Bonding Characteristics

The bonding in this compound is primarily dative in nature, involving the donation of electron pairs from the oxygen atoms of the TTA ligands and the nitrogen atoms of the phenanthroline ligand to the empty orbitals of the Eu3+ ion. The interaction between the Eu3+ ion and the ligands can be described by ligand field theory, although the f-orbitals of lanthanides are well-shielded and interact weakly with the ligand field. This weak interaction is responsible for the characteristic sharp, line-like emission spectra of lanthanide complexes.

Infrared (IR) spectroscopy provides valuable insights into the coordination of the ligands. The C=O stretching vibration of the free TTA ligand appears at a higher wavenumber than in the complexed form.[5] This shift to a lower frequency upon coordination is indicative of the weakening of the C=O bond due to the donation of electron density to the europium ion.[5]

The "Antenna Effect": Energy Transfer Mechanism

The intense luminescence of this compound is a result of a highly efficient intramolecular energy transfer process known as the "antenna effect".[6] The direct excitation of the Eu3+ ion is inefficient due to the parity-forbidden nature of f-f transitions.[2] Instead, the organic ligands, which possess strong absorption bands in the UV region, act as "antennas".

The process can be summarized in the following steps:

-

Absorption: The TTA and phenanthroline ligands absorb incident UV radiation, promoting their electrons from the ground singlet state (S0) to an excited singlet state (S1).[7]

-

Intersystem Crossing (ISC): The excited singlet state of the ligand undergoes a non-radiative transition to a lower-energy triplet state (T1).[7] This process is highly efficient in many organic molecules containing heavy atoms or specific structural motifs.

-

Energy Transfer (EnT): The energy from the ligand's triplet state is transferred non-radiatively to the resonant energy levels of the Eu3+ ion, typically exciting it to the 5D1 or 5D0 states.[7][8]

-

Luminescence: The excited Eu3+ ion then relaxes to its ground state (7FJ levels) through radiative emission, resulting in the characteristic sharp red luminescence.[5] The most intense emission corresponds to the 5D0 → 7F2 transition at approximately 612-614 nm.[5][9]

// Energy transfer pathways S0 -> S1 [label="Absorption (UV)", color="#4285F4"]; S1 -> T1 [label="Intersystem\nCrossing (ISC)", style=dashed, color="#34A853"]; T1 -> Eu_E [label="Energy Transfer (EnT)", style=dashed, color="#FBBC05"]; Eu_E -> Eu_G [label="Luminescence (Red Emission)", color="#EA4335"]; } Caption: Energy transfer mechanism in this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is a precipitation reaction in an ethanol-water mixture.[5][10]

Materials:

-

Europium(III) chloride hexahydrate (EuCl3·6H2O)

-

1,10-Phenanthroline (phen)

-

Sodium hydroxide (B78521) (NaOH) or another suitable base

-

Deionized water

Procedure:

-

Dissolve 3 mmol of 2-thenoyltrifluoroacetone and 1 mmol of 1,10-phenanthroline in 20 mL of ethanol with stirring.[10]

-

To this solution, add 3 mmol of a 1 M NaOH solution dropwise while stirring.[10]

-

In a separate beaker, dissolve 1 mmol of EuCl3·6H2O in 10 mL of deionized water.[10]

-

Add the EuCl3 solution dropwise to the ligand solution with continuous stirring.

-

Heat the mixture at 60 °C for 1 hour with stirring.[10]

-

A pale-yellow precipitate of this compound will form.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by filtration and wash it with ethanol and deionized water.

-

Dry the product in a vacuum oven.

Characterization Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

UV-Visible (UV-Vis) Absorption Spectroscopy:

-

Photoluminescence (PL) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid powder or in solution.

-

Typical Parameters: Excitation spectra are obtained by monitoring the most intense emission peak (around 612 nm), and emission spectra are recorded by exciting at the wavelength of maximum absorption of the ligands (typically around 340-390 nm).[5][13]

-

-

X-ray Diffraction (XRD):

Concluding Remarks

This compound serves as a cornerstone in the study of lanthanide luminescence, exemplifying the powerful "antenna effect" that enables its brilliant red emission. Its well-defined eight-coordinate structure, dominated by dative bonds from the TTA and phenanthroline ligands, provides a stable framework for efficient energy transfer. The detailed understanding of its coordination chemistry, bonding characteristics, and photophysical processes, as outlined in this guide, is essential for the continued development of advanced functional materials. For researchers in drug development, the stable and intense luminescence of this compound and its derivatives offers significant potential for use as probes and imaging agents. The experimental protocols and quantitative data presented herein provide a solid foundation for further research and application of this remarkable luminescent complex.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Syntheses, Crystal Structure and Luminescence Properties of Cone-Like Octadentate Europium (III) Complexes with Four Short Alkoxy Substituents | MDPI [mdpi.com]

- 4. cris.unibo.it [cris.unibo.it]

- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Highly Selective Optical Sensor Eu (TTA)3 Phen Embedded in Poly Methylmethacrylate for Assessment of Total Prostate Specific Antigen Tumor Marker in Male Serum Suffering Prostate Diseases [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

Unraveling the Luminescence of Eu(TTA)3phen: A Technical Guide to its Energy Transfer Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trivalent europium complex, Tris(thenoyltrifluoroacetonato)europium(III) with 1,10-phenanthroline (B135089), denoted as Eu(TTA)3phen, stands as a prominent member of the lanthanide chelate family, renowned for its intense and sharp red emission upon ultraviolet (UV) excitation. This remarkable photoluminescent property stems from a highly efficient intramolecular energy transfer process, often referred to as the "antenna effect." In this mechanism, the organic ligands act as antennas, absorbing excitation energy and subsequently transferring it to the central Eu3+ ion, which then emits its characteristic luminescence. Understanding the intricacies of this energy transfer is paramount for the rational design and development of novel luminescent materials for a myriad of applications, including bio-imaging, sensors, and organic light-emitting diodes (OLEDs). This technical guide provides an in-depth exploration of the core energy transfer mechanism in this compound, supported by experimental protocols and quantitative data.

The Core Energy Transfer Mechanism: A Step-by-Step Breakdown

The luminescence of this compound is a multi-step process initiated by the absorption of UV radiation by the organic ligands, primarily the thenoyltrifluoroacetonate (TTA) ligand. The 1,10-phenanthroline (phen) ligand also contributes to the absorption and plays a crucial role in shielding the Eu3+ ion from non-radiative deactivation pathways. The entire process can be dissected into the following key stages:

-

Ligand Excitation: The process begins with the absorption of a photon by the π-electron system of the TTA and phen ligands, promoting them from their singlet ground state (S0) to an excited singlet state (S1). This π→π* transition is highly efficient, giving the complex a large absorption cross-section in the UV region.[1]

-

Intersystem Crossing (ISC): The excited singlet state (S1) of the ligands is short-lived and rapidly undergoes a non-radiative transition to a lower-energy triplet state (T1) through a process called intersystem crossing. This spin-forbidden transition is facilitated by the presence of the heavy europium ion, which enhances spin-orbit coupling.

-

Intramolecular Energy Transfer (IET): The crucial energy transfer step occurs from the triplet state (T1) of the TTA ligand to the resonant energy levels of the central Eu3+ ion. For efficient energy transfer, the triplet state energy level of the ligand must be slightly higher than the accepting energy level of the Eu3+ ion to provide a driving force for the transfer, yet not so high as to favor back energy transfer. In this compound, the T1 state of TTA is suitably positioned to transfer energy primarily to the 5D1 and 5D0 excited states of Eu3+.

-

Intra-ionic Relaxation: Following energy transfer, the excited Eu3+ ion rapidly relaxes non-radiatively from higher excited states (e.g., 5D1) to the principal emitting level, the 5D0 state.

-

Radiative Emission: Finally, the Eu3+ ion in the 5D0 excited state returns to its ground state (7FJ, where J = 0, 1, 2, 3, 4) by emitting a photon. The most intense and characteristic red emission corresponds to the hypersensitive 5D0 → 7F2 transition at approximately 612 nm.[2] Other transitions, such as 5D0 → 7F0, 5D0 → 7F1, 5D0 → 7F3, and 5D0 → 7F4, are also observed but with significantly lower intensities.

The efficiency of this entire process is dictated by the rates of each step, with the ligand-to-metal energy transfer and the prevention of non-radiative decay pathways being the most critical factors.

Quantitative Data Summary

The photophysical properties of this compound have been extensively studied. The following tables summarize key quantitative data from various sources, providing a comparative overview.

Table 1: Energy Levels of Eu3+ and TTA Ligand

| Species | State | Energy (cm-1) | Reference |

| Eu3+ | 7F0 | 0 | [3][4][5][6] |

| Eu3+ | 7F1 | ~350 | [3][4][5][6] |

| Eu3+ | 7F2 | ~1000 | [3][4][5][6] |

| Eu3+ | 5D0 | ~17250 | [3][4][5][6] |

| Eu3+ | 5D1 | ~19000 | [3][4][5][6] |

| TTA Ligand | T1 | ~20500 | [1] |

Table 2: Photophysical Properties of this compound

| Property | Value | Conditions | Reference |

| Maximum Excitation Wavelength (λex) | ~340-355 nm | Solution | [1] |

| Maximum Emission Wavelength (λem) | ~612-614 nm | Solution/Solid | [1][7] |

| Photoluminescence Quantum Yield (ΦPL) | 28% - 85% | Varies with solvent and host matrix | [7][8] |

| Luminescence Lifetime (τ) | ~0.5 - 0.8 ms | Solution/Solid | [9] |

Experimental Protocols

Reproducible and accurate characterization of the energy transfer mechanism in this compound relies on well-defined experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of this compound

Materials:

-

Europium(III) chloride hexahydrate (EuCl3·6H2O)

-

2-Thenoyltrifluoroacetone (TTA)

-

1,10-Phenanthroline (phen)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) or Potassium tert-butoxide (tBuOK)

Procedure:

-

Ligand Solution Preparation: Dissolve a stoichiometric amount of TTA (3 equivalents) and phen (1 equivalent) in ethanol.

-

Deprotonation: Slowly add a solution of NaOH or tBuOK in water or ethanol to the ligand solution with constant stirring. This deprotonates the TTA, making it an effective chelating agent. The pH should be adjusted to around 6.5-7.0.[10]

-

Complexation: Prepare a solution of EuCl3·6H2O (1 equivalent) in a minimal amount of deionized water or ethanol. Add this solution dropwise to the ligand solution while stirring vigorously.

-

Precipitation and Isolation: A pale yellow or white precipitate of this compound will form. Continue stirring the mixture at an elevated temperature (e.g., 60 °C) for a few hours to ensure complete reaction.[3]

-

Purification: Cool the mixture to room temperature and collect the precipitate by filtration. Wash the product sequentially with deionized water and ethanol to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound complex in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Photoluminescence Spectroscopy

Instrumentation:

-

A spectrofluorometer equipped with a high-intensity Xenon lamp as the excitation source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a quartz cuvette. For solid-state measurements, a thin film or a powdered sample can be used.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of the most intense emission peak of Eu3+ (~612 nm). Scan the excitation monochromator over a range of UV wavelengths (e.g., 250-450 nm) to obtain the excitation spectrum. This spectrum reveals the absorption profile of the ligands that leads to Eu3+ emission.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation determined from the excitation spectrum. Scan the emission monochromator over a range of visible wavelengths (e.g., 550-750 nm) to record the characteristic emission spectrum of Eu3+.

Photoluminescence Quantum Yield (PLQY) Determination

The absolute method using an integrating sphere is the most accurate, but a relative method using a well-characterized standard is more common.

Instrumentation:

-

Spectrofluorometer

-

Integrating sphere (for absolute method)

-

UV-Vis spectrophotometer

Procedure (Relative Method):

-

Standard Selection: Choose a quantum yield standard with a known quantum yield and an absorption profile similar to the sample. For this compound, a common standard is quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (ΦPL = 0.546).

-

Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard. Measure their absorbance at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance of all solutions should be kept below 0.1 to minimize inner filter effects.

-

Emission Spectra Recording: Record the emission spectra of both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample^2 / η_standard^2)

where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Visualizing the Process: Diagrams and Workflows

To further elucidate the complex processes involved, the following diagrams, generated using the DOT language, visualize the energy transfer pathway and the experimental workflow for synthesis.

Caption: Energy transfer mechanism in this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The intricate and efficient intramolecular energy transfer mechanism is the cornerstone of the remarkable luminescence of this compound. A thorough understanding of each step, from ligand excitation to the final radiative decay of the Eu3+ ion, is crucial for harnessing and optimizing the properties of this and related lanthanide complexes. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of materials science, chemistry, and drug development, enabling further innovation in the design of advanced luminescent materials. The continued exploration of the subtle factors influencing energy transfer efficiency will undoubtedly pave the way for the development of next-generation optical probes and devices with enhanced performance.

References

- 1. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]

- 3. researchgate.net [researchgate.net]

- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 5. academic.oup.com [academic.oup.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. ijrbat.in [ijrbat.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unraveling the Electronic Structure of Eu(TTA)3phen: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The luminescent properties of lanthanide complexes have positioned them as critical components in a myriad of applications, from bio-imaging and sensors to organic light-emitting diodes (OLEDs). Among these, the europium(III) complex tris(thenoyltrifluoroacetonato)europium(III) with 1,10-phenanthroline, commonly known as Eu(TTA)3phen, is a benchmark for its intense and sharp red emission. The remarkable photophysical characteristics of this complex are governed by an efficient intramolecular energy transfer process, often termed the "antenna effect." In this process, the organic ligands absorb light and subsequently transfer the excitation energy to the central Eu³⁺ ion, which then emits its characteristic luminescence.

A thorough understanding of the electronic structure of this compound is paramount for the rational design of novel, more efficient luminescent materials. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have proven to be invaluable tools for elucidating the intricate electronic transitions and energy transfer pathways that underpin the luminescence of this and related complexes. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study the electronic structure of this compound, complete with detailed methodologies, quantitative data, and visual representations of the key processes.

Theoretical Framework: The Antenna Effect

The luminescence of this compound is a multi-step process initiated by the absorption of light by the organic ligands (TTA and phenanthroline). The central Eu³⁺ ion has a very small absorption cross-section, making direct excitation inefficient. The organic ligands, however, possess strong absorption bands in the UV region. The subsequent energy transfer to the Eu³⁺ ion is a complex interplay of electronic states, as illustrated in the following pathway:

-

Ligand Excitation: The process begins with the absorption of a photon by the ligands, promoting them from their singlet ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state of the ligand can then undergo a non-radiative transition to a lower-lying triplet state (T₁). This spin-forbidden process is facilitated by spin-orbit coupling.

-

Intramolecular Energy Transfer (IET): The energy from the ligand's triplet state is transferred to the resonant excited states of the Eu³⁺ ion, typically the ⁵D₁, ⁵D₂, or ⁵D₀ levels. For efficient energy transfer, the triplet state energy of the ligand must be slightly higher than the accepting energy level of the Eu³⁺ ion.

-

Eu³⁺ Relaxation and Emission: The excited Eu³⁺ ion non-radiatively relaxes to the lowest emissive excited state, ⁵D₀. From this level, it radiatively decays to the various ⁷Fⱼ (J = 0-4) ground state levels, producing the characteristic sharp emission lines. The most intense transition is typically the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the brilliant red emission.

Computational Methodology: A Practical Protocol

The theoretical investigation of the electronic structure and photophysical properties of this compound typically involves a multi-step computational protocol. This workflow allows for the accurate prediction of molecular geometries, electronic energy levels, and transition probabilities.

I. Ground State Geometry Optimization

The first step is to obtain an accurate molecular structure of the complex in its electronic ground state. This is crucial as the geometry influences the electronic properties.

Experimental Protocol:

-

Method: Density Functional Theory (DFT).

-

Functionals: Hybrid functionals such as B3LYP or long-range corrected functionals like ωB97XD are commonly employed.

-

Basis Sets: A double-zeta basis set with polarization functions, such as 6-31G(d), is typically used for the C, H, N, O, F, and S atoms. For the europium ion, a larger basis set that includes effective core potentials (ECPs) to account for relativistic effects is necessary. Common choices include LANL2DZ or MWB28.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Procedure: The initial coordinates of the complex can be obtained from crystallographic data or built using molecular modeling software. A geometry optimization is then performed to find the minimum energy structure. A frequency calculation should be performed subsequently to ensure that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

II. Excited State Calculations

Once the ground state geometry is optimized, the energies and characteristics of the excited states of the ligands are calculated.

Experimental Protocol:

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functionals and Basis Sets: The same functionals and basis sets used for the ground state optimization are generally employed for consistency.

-

Procedure: TD-DFT calculations are performed on the optimized ground state geometry to determine the vertical excitation energies of the singlet (S₁) and triplet (T₁) states of the ligands. These calculations provide crucial information about the energy levels involved in the absorption and energy transfer processes.

Quantitative Data from Theoretical Calculations

The following tables summarize key quantitative data obtained from theoretical studies on this compound and related complexes. These values are essential for understanding the efficiency of the intramolecular energy transfer.

Table 1: Calculated Singlet (S₁) and Triplet (T₁) Energy Levels of Ligands in Eu(III) Complexes

| Ligand | S₁ Energy (eV) | T₁ Energy (eV) | Reference |

| TTA | 3.6 - 3.8 | 2.5 - 2.7 | [1][2] |

| phen | 4.2 - 4.5 | 2.7 - 2.9 | [1][2] |

Table 2: Experimental Energy Levels of the Eu³⁺ Ion

| Eu³⁺ Energy Level | Energy (eV) |

| ⁷F₀ | 0 |

| ⁷F₁ | ~0.05 |

| ⁷F₂ | ~0.12 |

| ⁷F₃ | ~0.22 |

| ⁷F₄ | ~0.32 |

| ⁵D₀ | ~2.14 |

| ⁵D₁ | ~2.35 |

| ⁵D₂ | ~2.65 |

| ⁵D₃ | ~2.98 |

Note: These are approximate experimental values for the Eu³⁺ ion in a typical coordination environment.

Table 3: Calculated Absorption and Emission Wavelengths

| Transition | Calculated Wavelength (nm) | Experimental Wavelength (nm) |

| Ligand Absorption (π→π*) | 340 - 360 | ~350 |

| Eu³⁺ Emission (⁵D₀ → ⁷F₂) | 610 - 620 | ~612 |

Visualizing the Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in the luminescence of this compound.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of Tris(thenoyltrifluoroacetonato)europium(III) phenanthroline [Eu(TTA)3phen]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of the europium complex, tris(thenoyltrifluoroacetonato)europium(III) phenanthroline, commonly known as Eu(TTA)3phen. This complex is of significant interest due to its intense and sharp red luminescence, making it a valuable tool in various applications, including bioimaging, sensors, and organic light-emitting diodes (OLEDs).

Core Principles of Luminescence in this compound

The characteristic luminescence of this compound is a result of a highly efficient intramolecular energy transfer process, often referred to as the "antenna effect." The organic ligands, thenoyltrifluoroacetone (TTA) and 1,10-phenanthroline (B135089) (phen), are responsible for absorbing incident ultraviolet (UV) light and transferring this energy to the central europium(III) ion.

Direct excitation of the Eu3+ ion is inefficient due to its low absorption coefficient, a consequence of the Laporte-forbidden nature of f-f transitions.[1] The organic ligands circumvent this limitation. They possess broad and intense absorption bands in the UV region, corresponding to π-π* transitions.[1][2] Upon excitation, the ligands rapidly transfer the absorbed energy to the emissive 5D0 energy level of the Eu3+ ion, which then relaxes to the 7FJ (J = 0-4) ground state levels, resulting in the characteristic sharp emission lines.[3][4] The strongest emission is the hypersensitive 5D0 → 7F2 transition, which is responsible for the intense red color.[1][3][5]

Absorption and Emission Spectra

The absorption spectrum of this compound is dominated by the strong π-π* transitions of the TTA and phen ligands.[1][2][3] The primary absorption maxima are typically observed in the UV region. The emission spectrum, upon excitation of the ligands, displays the characteristic sharp emission bands of the Eu3+ ion.

Table 1: Spectroscopic Properties of this compound

| Property | Wavelength (nm) | Transition | Reference |

| Absorption Maximum (λabs) | ~341-350 | Ligand π-π | [6][7] |

| ~272 | Ligand π-π | [7] | |

| ~230 | Ligand π-π* | [7] | |

| Excitation Maximum (λex) | ~344-395 | Ligand-to-Eu3+ Energy Transfer | [2][3] |

| Emission Maxima (λem) | ~579-582 | 5D0 → 7F0 | [2][3][6] |

| ~590-594 | 5D0 → 7F1 | [2][6][8] | |

| ~612-617 | 5D0 → 7F2 (Hypersensitive) | [2][3][6][8][9] | |

| ~650-656 | 5D0 → 7F3 | [2][6][8] | |

| ~696-710 | 5D0 → 7F4 | [2][3][6] |

Note: The exact peak positions can vary slightly depending on the solvent and the local environment of the complex.

Photophysical Parameters

The efficiency of the luminescence process is quantified by the photoluminescence quantum yield (Φ) and the excited-state lifetime (τ).

Table 2: Photophysical Data for this compound

| Parameter | Value | Conditions | Reference |

| Quantum Yield (Φ) | ~23-84.33% | Varies with solvent and matrix | [1][8][10] |

| Luminescence Lifetime (τ) | ~275-1063 µs | Varies with solvent and matrix | [1][11] |

The quantum yield and lifetime are highly sensitive to the coordination environment of the Eu3+ ion. The presence of high-frequency oscillators, such as O-H bonds from coordinated water molecules, can lead to non-radiative decay and a decrease in luminescence efficiency.[1] The phenanthroline ligand helps to shield the Eu3+ ion from such quenching effects.[1]

Energy Transfer Mechanism

The energy transfer from the excited ligands to the Eu3+ ion is a multi-step process. The generally accepted mechanism involves the following steps:

-

Ligand Excitation: The organic ligands (primarily TTA) absorb UV radiation, promoting an electron from the ground singlet state (S0) to an excited singlet state (S1).

-

Intersystem Crossing (ISC): The excited singlet state of the ligand undergoes a rapid and efficient intersystem crossing to a lower-lying triplet state (T1).

-

Intramolecular Energy Transfer: Energy is transferred from the ligand's triplet state to the resonant energy levels of the Eu3+ ion, populating the excited 5D0 state. This transfer is believed to occur predominantly through a Dexter electron exchange mechanism.[12][13]

-

Europium(III) Emission: The excited Eu3+ ion relaxes from the 5D0 level to the 7FJ ground state levels, resulting in the characteristic line-like emission spectrum.

Caption: Energy transfer mechanism in this compound.

Experimental Protocols

This protocol is a generalized procedure based on common synthesis methods.[3][14]

Materials:

-

Europium(III) chloride hexahydrate (EuCl3·6H2O) or Europium(III) nitrate (B79036) (Eu(NO3)3)

-

2-Thenoyltrifluoroacetone (TTA)

-

1,10-Phenanthroline (phen)

-

Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH4OH) solution (e.g., 0.1 M)

-

Deionized water

Procedure:

-

Prepare Ligand Solution: Dissolve stoichiometric amounts of TTA (3 equivalents) and phen (1 equivalent) in ethanol.

-

Adjust pH: Slowly add a basic solution (e.g., 0.1 M NaOH or NH4OH) to the ligand solution with stirring until a pH of approximately 6.5-7.0 is reached. This deprotonates the TTA, making it a better chelating agent.

-

Prepare Europium Solution: In a separate container, dissolve a stoichiometric amount of the europium salt (1 equivalent) in ethanol or a mixture of ethanol and water.

-

Complexation: Slowly add the europium salt solution to the ligand solution while stirring vigorously. A pale-yellow precipitate of this compound should form.

-

Reaction Time: Continue stirring the mixture at room temperature for several hours (e.g., 2.5 to 12 hours) to ensure complete reaction.[8][14]

-

Isolation and Purification: Collect the precipitate by centrifugation or filtration. Wash the solid product multiple times with ethanol and deionized water to remove any unreacted starting materials.

-

Drying: Dry the final product under vacuum at an elevated temperature (e.g., 60 °C) overnight.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Time-resolved spectrofluorometer for lifetime measurements

Sample Preparation:

-

Dissolve the synthesized this compound complex in a suitable solvent (e.g., dichloromethane, acetonitrile, or dimethyl sulfoxide) to a known concentration (e.g., 10^-5 M).[1][6] For solid-state measurements, the complex can be incorporated into a polymer matrix like PMMA.[2]

Absorption Spectroscopy:

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm) using the pure solvent as a blank.[3]

Emission and Excitation Spectroscopy:

-

To obtain the emission spectrum, set the excitation wavelength to one of the absorption maxima of the ligands (e.g., 345 nm) and scan the emission over the visible range (e.g., 500-750 nm).[1]

-

To obtain the excitation spectrum, set the emission monochromator to the most intense emission peak of Eu3+ (typically around 612 nm) and scan the excitation wavelength over the UV-Vis range (e.g., 250-500 nm).[1]

Quantum Yield Determination:

-

The photoluminescence quantum yield can be determined using a relative method, comparing the integrated emission intensity of the this compound sample to that of a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4). The absorbance of the sample and the standard at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

Luminescence Lifetime Measurement:

-

Luminescence lifetime is measured using a time-resolved spectrofluorometer. The sample is excited with a pulsed light source (e.g., a laser or a flash lamp) at a wavelength corresponding to the ligand absorption.

-

The decay of the luminescence intensity at the main Eu3+ emission peak (e.g., 612 nm) is recorded as a function of time.

-

The decay curve is then fitted to an exponential function to determine the lifetime (τ).[11]

Caption: Experimental workflow for synthesis and characterization.

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. Frontiers | Highly Selective Optical Sensor Eu (TTA)3 Phen Embedded in Poly Methylmethacrylate for Assessment of Total Prostate Specific Antigen Tumor Marker in Male Serum Suffering Prostate Diseases [frontiersin.org]

- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. osti.gov [osti.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Basic Characterization of Eu(TTA)₃phen using UV-Vis and FT-IR Spectroscopy

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the fundamental spectroscopic characterization of the luminescent europium complex, Eu(TTA)₃phen. The guide provides detailed experimental protocols and data interpretation for Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy, two essential techniques for confirming the synthesis and purity of this complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a crucial technique for probing the electronic transitions within Eu(TTA)₃phen. The absorption spectrum is dominated by the strong absorption of the organic ligands, thenoyltrifluoroacetone (TTA) and 1,10-phenanthroline (B135089) (phen), which is essential for the subsequent energy transfer to the Eu³⁺ ion, leading to its characteristic luminescence.

Expected UV-Vis Absorption Data

The UV-Vis spectrum of Eu(TTA)₃phen typically exhibits broad and intense absorption bands in the UV region, primarily due to the π → π* and n → π* transitions of the organic ligands. The exact position of the absorption maxima can vary slightly depending on the solvent used.

| Solvent[1][2][3] | Absorption Maxima (λmax) [nm][1][2][3] |

| Dimethyl Sulfoxide (DMSO) | ~310, 344[1] |

| Ethanol | ~350[2] |

| Tetrahydrofuran (THF) | ~342[3] |

| Dichloromethane (CH₂Cl₂) | Not specified |

The strong absorption bands are attributed to the TTA and phenanthroline ligands.[4] The TTA ligand typically shows absorption bands around 250 nm and 330 nm, corresponding to the π → π* transitions of the thiophene (B33073) ring and n → π* transitions of the C=O group, respectively.[4] The phenanthroline ligand exhibits absorption bands in the 230-260 nm range.[4] The intense absorption of the ligands is crucial for the "antenna effect," where the ligands absorb excitation energy and transfer it to the central Eu³⁺ ion.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of Eu(TTA)₃phen.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer is required.

Materials:

-

Eu(TTA)₃phen complex

-

Spectroscopic grade solvent (e.g., DMSO, ethanol, or THF)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a dilute solution of Eu(TTA)₃phen in the chosen spectroscopic grade solvent. A typical concentration is in the micromolar range (e.g., 2 x 10⁻⁵ M).[2]

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

-

Set the wavelength range for the scan, typically from 200 nm to 500 nm, to cover the expected absorption bands of the ligands.[1]

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the cuvette in the reference beam path of the spectrophotometer.

-

Fill a second quartz cuvette with the same pure solvent and place it in the sample beam path.

-

Run a baseline correction or "zero" the instrument with the solvent in both beams.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the Eu(TTA)₃phen solution.

-

Fill the sample cuvette with the Eu(TTA)₃phen solution.

-

Place the sample cuvette back into the sample beam path.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

The resulting spectrum should show intense absorption bands in the UV region, characteristic of the organic ligands.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in Eu(TTA)₃phen and confirming the coordination of the TTA and phenanthroline ligands to the Eu³⁺ ion. This is achieved by observing the shifts in the vibrational frequencies of the ligands upon complexation.

Expected FT-IR Vibrational Data

The FT-IR spectrum of Eu(TTA)₃phen displays characteristic vibrational bands of the TTA and phenanthroline ligands. The coordination of these ligands to the Eu³⁺ ion results in noticeable shifts in the positions of certain bands, particularly those associated with the C=O and C=N groups.

| Functional Group | Free Ligand (cm⁻¹) | Eu(TTA)₃phen Complex (cm⁻¹) | Assignment |

| C=O (TTA) | ~1661, 1642[1] | ~1625, 1601[1] | Stretching vibration |

| C=C (Aromatic) | - | ~1598[2] | Stretching vibration |

| C=N (phen) | ~1561[1] | ~1540[1] | Stretching vibration |

| Ring (phen) | ~855, 740[1] | ~844, 724[1] | Bending vibration |

| Eu-O | - | ~462[1] | Stretching vibration |